6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
Overview
Description
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is a chemical compound with the empirical formula C11H7BF9N3 and a molecular weight of 362.99 g/mol . This compound is known for its use as a triazolium catalyst in various organic reactions, particularly in the field of synthetic chemistry .
Mechanism of Action
Target of Action
The primary target of 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate, also known as 2-(Perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate, is receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death .
Mode of Action
This compound acts as a potent inhibitor of RIPK1 . It interacts with RIPK1, blocking its activity and thereby disrupting the downstream signaling pathways that lead to necroptosis .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis pathway . Necroptosis is a form of programmed cell death that is distinct from apoptosis. By inhibiting RIPK1, the compound prevents the induction of necroptosis, thereby promoting cell survival .
Result of Action
The inhibition of RIPK1 by this compound results in potent anti-necroptotic activity in both human and mouse cellular assays . This means that the compound can effectively prevent cell death via necroptosis, thereby promoting cell survival .
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is known to interact with various enzymes, proteins, and other biomolecules. This compound acts as a catalyst in biochemical reactions, including intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular Stetter reactions . The interactions between this compound and these biomolecules are crucial for its catalytic activity and overall biochemical properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it exhibits potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can prevent necroptosis and protect cells from necroptosis-related damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules and enzymes. This compound binds to and inhibits the activity of receptor-interacting protein kinase 1 (RIPK1), thereby preventing the initiation of necroptosis . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins involved in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of necroptosis and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits necroptosis and protects cells from damage . At higher doses, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target cells . The distribution of this compound within tissues can influence its efficacy and potential side effects, making it essential to understand its transport mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate typically involves the reaction of pentafluorophenyl-substituted pyrrolo[2,1-c][1,2,4]triazole with tetrafluoroboric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired triazolium salt. The process involves the following steps:
Formation of the pyrrolo[2,1-c][1,2,4]triazole core: This step involves the cyclization of appropriate precursors under acidic conditions.
Introduction of the pentafluorophenyl group: This is achieved through electrophilic aromatic substitution reactions.
Formation of the triazolium salt: The final step involves the reaction with tetrafluoroboric acid to yield the triazolium tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The triazolium ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized triazolium derivatives, while substitution reactions can produce a variety of substituted triazolium compounds .
Scientific Research Applications
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
- 2-(2,4,6-Trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
Uniqueness
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is unique due to its pentafluorophenyl group, which imparts distinct electronic properties and enhances its catalytic activity compared to similar compounds . This makes it particularly effective in specific organic transformations, setting it apart from other triazolium salts .
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5N3.BF4/c12-6-7(13)9(15)11(10(16)8(6)14)19-4-18-3-1-2-5(18)17-19;2-1(3,4)5/h4H,1-3H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWCIWCCQVTPOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BF9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457105 | |
Record name | 2-(Pentafluorophenyl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862095-91-8 | |
Record name | 2-(Pentafluorophenyl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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